![molecular formula C25H29N3O3 B2493467 4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 920366-47-8](/img/structure/B2493467.png)

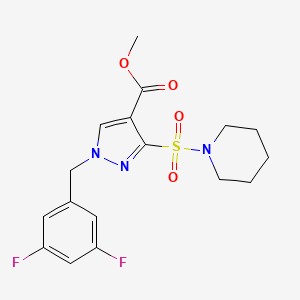

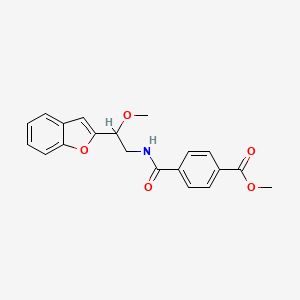

4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It has gained significant attention in the field of scientific research due to its potential therapeutic applications, especially in the treatment of muscle wasting and osteoporosis.

Scientific Research Applications

Anticancer Potential

The compound’s unique structure suggests potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Preliminary investigations indicate that tert-butyl pyridazinyl benzamide may modulate inflammatory pathways. It could potentially serve as a lead compound for developing anti-inflammatory drugs .

Analgesic and Antinociceptive Effects

The compound’s pharmacological profile suggests analgesic properties. It may interact with pain receptors or pathways, making it relevant for pain management. Researchers have observed its antinociceptive effects in animal models .

Neuroprotective Applications

Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, require effective neuroprotective agents. tert-Butyl pyridazinyl benzamide shows promise in preclinical studies as a neuroprotective compound. It may enhance neuronal survival and reduce oxidative stress .

Cytotoxic Activity

In vitro experiments have revealed cytotoxic effects of this compound against certain cancer cell lines. Its ability to disrupt cell viability and induce apoptosis warrants further investigation. Researchers are exploring its potential as an adjunct to existing chemotherapy regimens .

Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in inflammation and lipid metabolism. tert-Butyl pyridazinyl benzamide may inhibit specific lipoxygenase isoforms, making it relevant for managing inflammatory conditions and lipid-related disorders .

properties

IUPAC Name |

4-tert-butyl-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-5-30-21-12-8-18(9-13-21)22-14-15-23(28-27-22)31-17-16-26-24(29)19-6-10-20(11-7-19)25(2,3)4/h6-15H,5,16-17H2,1-4H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFFGTJZIIVRLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)

![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)

![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)

![(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2493403.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2493405.png)